3-Isobutyl-1-methylpiperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

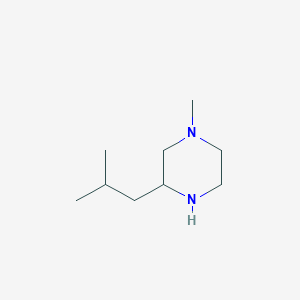

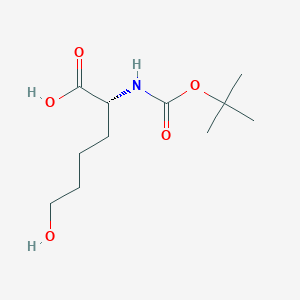

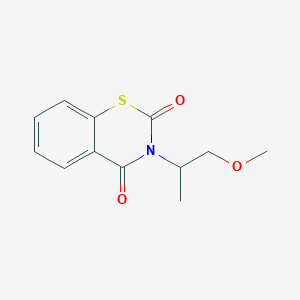

3-Isobutyl-1-methylpiperazine, also known as 2-(1-methylpropyl)piperazine or 2-isobutyl-1-methylpiperazine, is a cyclic organic compound .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 3-Isobutyl-1-methylpiperazine, involves several methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . In a study, the 2,5-dicarbonyl-3-isobutyl-piperazine (DCIP), which is proposed as the key intermediate of 3-isobutyl-2-methoxypyrazine (IBMP) biosynthesis, was incorporated into Cabernet Sauvignon clusters in situ using a soaking method .Molecular Structure Analysis

The molecular formula of 3-Isobutyl-1-methylpiperazine is C9H20N2. The molecular weight is 156.273. The structure of a similar compound, 1-Methylpiperazine, is available as a 2d Mol file or as a computed 3d SD file .Physical And Chemical Properties Analysis

3-Isobutyl-1-methylpiperazine is a colorless liquid with a distinct amine-like odor . The molecular weight is 156.273. A similar compound, 1-Methylpiperazine, has a melting point of -18°C and a boiling point range of 150-152°C .Aplicaciones Científicas De Investigación

1. Elimination of 3-Isobutyl-2-methoxypyrazine from Wine

- Summary of the Application : 3-Isobutyl-2-methoxypyrazine (IBMP) is a grape-derived methoxypyrazine that can contribute green bell pepper, vegetative, and herbaceous aromas and flavors to wines. At elevated concentrations, this potent odorant may mask desirable fruity and floral aromas in wine and may be considered as a fault .

- Methods of Application : A new remediation method for wines with elevated IBMP levels has been trialed using magnetic polymers, prepared in the same way as ordinary polymers but with the incorporation of iron oxide nanoparticles as magnetic substrates .

- Results or Outcomes : Magnetic polymers were found to have removed over 40% of the IBMP present in spiked model wine and white wine within ten minutes .

2. Production of Isobutanol

- Summary of the Application : Isobutanol is a four-carbon aliphatic alcohol. The major application of isobutanol as biofuel has urged importance in past few years .

- Methods of Application : In order to improve the production, several genetic and metabolic engineering approaches have been carried out. Genetically engineered organisms have been reported to produce a maximum of 50 g/L of isobutanol which is far more than the native strain without any modification .

- Results or Outcomes : Fermentation using cost-effective lignocellulosic biomass and an efficient downstream process can yield isobutanol in an environmentally friendly and sustainable manner .

3. Effects of 3-Isobutyl-1-methylxanthine on Skin Tumor Promotion

- Summary of the Application : The phosphodiesterase inhibitor 3-isobutyl-1-methylxanthine (IBMX) has been tested for its ability to modify the process of skin carcinogenesis using the initiation-promotion (two-step) model system for the production of skin tumor in mice .

- Methods of Application : Topical application of IBMX prior to each promotion with 12-O-tetradecanoylphorbol-13-acetate (TPA) was used in the experiment .

- Results or Outcomes : Topical application of IBMX reduced by 78% the number of papillomas per mouse. The inhibition was dose-dependent .

4. Effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape

- Summary of the Application : This study investigates the effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on the biosynthesis of 3-Isobutyl-2-Methoxypyrazine in wine grapes .

5. Effects of 3-Isobutyl-1-methylxanthine on Biochemical Processes Linked to Skin Tumor Promotion

- Summary of the Application : The phosphodiesterase inhibitor 3-isobutyl-1-methylxanthine (IBMX) enhances 12-O-tetradecanoylphorbol-13-acetate (TPA)-stimulated cyclic nucleotide levels and ornithine decarboxylase activity in mouse epidermis in vivo .

- Methods of Application : Topical application of IBMX prior to each promotion with TPA was used in the experiment .

- Results or Outcomes : Topical application of IBMX reduced by 78% the number of papillomas per mouse. The inhibition was dose-dependent .

6. Efficient Metal Extraction from Dilute Solutions

- Summary of the Application : The application of immobilized (3-(3-(methoxycarbonyl) benzylidene) hydrazinyl) benzoic acid (C 16 H 14 N 2 O 4, MBHB) for Au (III) extraction was investigated .

- Methods of Application : The influence of pH levels in the range of 1 to 7 on the extraction efficiency was evaluated .

- Results or Outcomes : An improvement in Au extraction from pH 1 to 2 but a reduction in capacity beyond pH 2 was observed .

Direcciones Futuras

The production of piperazine derivatives like 3-Isobutyl-1-methylpiperazine has potential applications in various fields. Genetic and metabolic engineering approaches have been carried out to improve the production of similar compounds . Further modifications in the existing pathways could lead to improvement in the production of 3-Isobutyl-1-methylpiperazine .

Propiedades

IUPAC Name |

1-methyl-3-(2-methylpropyl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-8(2)6-9-7-11(3)5-4-10-9/h8-10H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYCNJCWZDPJKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN(CCN1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isobutyl-1-methylpiperazine | |

CAS RN |

1248907-88-1 |

Source

|

| Record name | 3-isobutyl-1-methylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Propan-2-yl)phenyl]cyclopentane-1-carboxylic acid](/img/structure/B2385378.png)

![N-[(5,6-Difluoro-1H-indol-3-yl)methyl]prop-2-enamide](/img/structure/B2385385.png)

![3-[(2,5-dimethylphenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2385395.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2385396.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-2-carboxamide](/img/structure/B2385398.png)